
1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, which means it can inhibit the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including glucose metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3 by 1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea has been studied for its potential therapeutic effects in various diseases.
Scientific Research Applications
Synthesis and Biological Activities
Antioxidant and Anticholinesterase Activities : Novel coumarylthiazole derivatives, including those with aryl urea/thiourea groups, have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside their antioxidant activities. Some compounds demonstrated significant inhibitory activity against both cholinesterases and exhibited superior antioxidant capacities compared to standard antioxidants (Kurt et al., 2015).
Antiproliferative and Anticancer Screening : Urea and bis-urea derivatives of primaquine, with hydroxyphenyl or halogenphenyl substituents, have been designed, synthesized, and evaluated for antiproliferative activity against various cancer cell lines. Certain derivatives displayed potent antiproliferative effects and showed potential as leads for the development of new anticancer drugs (Perković et al., 2016).
Compulsive Food Consumption in Binge Eating : The role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption and binge eating has been investigated, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Anthelmintic Agents : The synthesis and biological evaluation of novel urea derivatives as potential anthelmintic agents have been reported, showing good to moderate activity against specific parasites, indicating their potential as new treatments for parasitic infections (Sarkar et al., 2013).
Chemical Properties and Applications
Polyurea Derivatives : New polyureas derived from specific phenyl compounds have been synthesized and characterized, showing potential for applications in materials science due to their physical properties and structural characteristics (Mallakpour et al., 2002).
Photo-Degradation in Thiazole-Containing Compounds : The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, providing insights into the stability and degradation pathways of these compounds under exposure to light (Wu et al., 2007).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c1-19-7-6-15-12(18)17-13-16-11(8-20-13)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRFFFFUDMHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

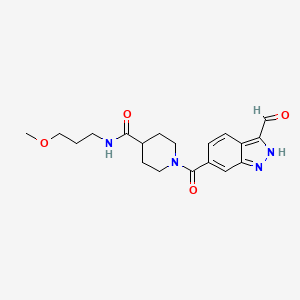
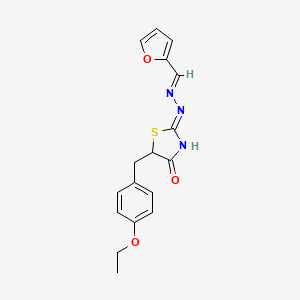
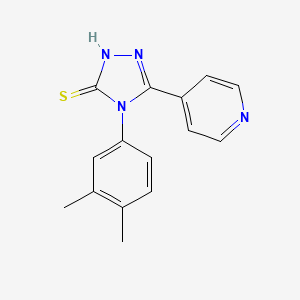
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

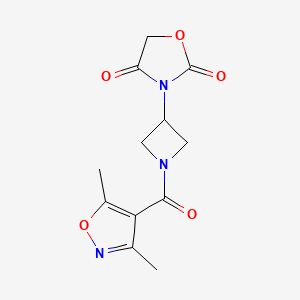
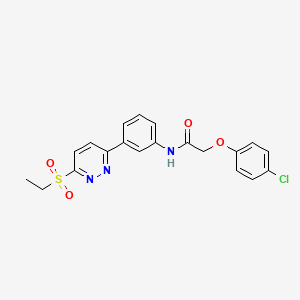
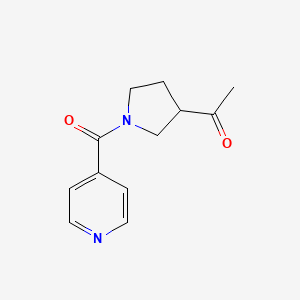
![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)
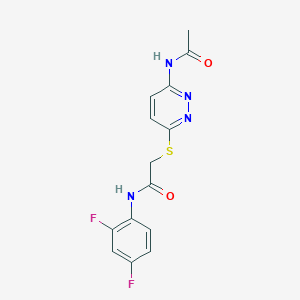
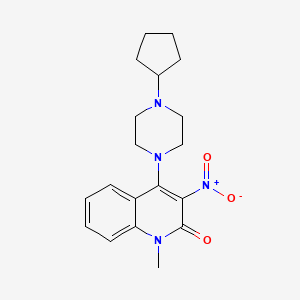
![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)